molecular formula C8H10Cl3N B1393736 (S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride CAS No. 823790-74-5

(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride

Cat. No. B1393736
CAS RN: 823790-74-5
M. Wt: 226.5 g/mol
InChI Key: LTTRKULQEVDRNO-JEDNCBNOSA-N
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Description

(S)-1-(3,4-dichlorophenyl)ethanamine hydrochloride, also known as sertraline hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder and other anxiety disorders. Sertraline hydrochloride is the most commonly prescribed SSRI in the United States, with over 40 million prescriptions written in 2018. It is one of the most widely studied drugs in the world and is used to treat a variety of mental health conditions.

Scientific Research Applications

Antiamoebic Activity

A study explored the antiamoebic activity of a series of chalcones possessing N-substituted ethanamine, synthesized through aldol condensation reactions. These compounds, including derivatives of ethanamine hydrochloride, were screened against Entamoeba histolytica, with several showing higher activity than the standard drug metronidazole (Zaidi et al., 2015).

Biocide and Corrosion Inhibitor

2-(Decylthio)ethanamine hydrochloride, a related compound, serves as a multifunctional biocide in cooling water systems. It demonstrates broad-spectrum activity against bacteria, fungi, and algae, and also exhibits biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds using derivatives of ethanamine hydrochloride have been reported. For instance, a study detailed the preparation of a Schiff base ligand using a 3,4-dichlorophenyl derivative, which exhibited both reversible and irreversible electrochemical processes (Çelik et al., 2011).

Solubility Studies

Research on the solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a structurally similar compound, in various organic solvents was conducted. This study aids in understanding the production process of related compounds like sertraline hydrochloride (Li, Li, & Wang, 2007).

Drug Synthesis

The compound has been used in the synthesis of drugs. For example, a novel synthesis method for the antiobesity drug lorcaserin hydrochloride utilized N-protected ethanamine derivatives (Zhu et al., 2015).

Synthesis of Tritium Labelled Compounds

The synthesis of tritium labelled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, demonstrates the use of ethanamine hydrochloride derivatives in drug metabolism and disposition studies (Hill & Wisowaty, 1990).

Biotransformation Studies

A bacterial strain was identified for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral intermediate with high stereoselectivity, illustrating the potential of using ethanamine hydrochloride derivatives in biocatalysis (Miao et al., 2019).

properties

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRKULQEVDRNO-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679970
Record name (1S)-1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

823790-74-5
Record name (1S)-1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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